1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one
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Overview
Description
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is a complex organic compound that features a unique structure combining multiple aromatic rings, methoxy groups, and a diazepine core. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a catalytic amount of sodium hydroxide. This mixture is ground in a mortar and pestle to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic organic solids as catalysts, can also be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares similar structural features and bioactive properties.
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one:
Uniqueness
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is unique due to its combination of a diazepine core with multiple aromatic rings and methoxy groups, which may confer distinct bioactive properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C34H38N2O4 |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-5-hexanoyl-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H38N2O4/c1-5-6-7-12-32(38)36-28-11-9-8-10-26(28)35-27-19-25(24-17-18-30(39-3)31(21-24)40-4)20-29(37)33(27)34(36)23-15-13-22(2)14-16-23/h8-11,13-18,21,25,34-35H,5-7,12,19-20H2,1-4H3 |
InChI Key |
OHORUJATEPASPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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